molecular formula C12H21NO2Si B11873365 Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]- CAS No. 87954-22-1

Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]-

Cat. No.: B11873365
CAS No.: 87954-22-1
M. Wt: 239.39 g/mol
InChI Key: WITIQQFIVHNWKG-UHFFFAOYSA-N
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Description

1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-yl)ethanone is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with a trimethylsilyl ethoxy group and an ethanone moiety

Properties

CAS No.

87954-22-1

Molecular Formula

C12H21NO2Si

Molecular Weight

239.39 g/mol

IUPAC Name

1-[1-(2-trimethylsilylethoxymethyl)pyrrol-2-yl]ethanone

InChI

InChI=1S/C12H21NO2Si/c1-11(14)12-6-5-7-13(12)10-15-8-9-16(2,3)4/h5-7H,8-10H2,1-4H3

InChI Key

WITIQQFIVHNWKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CN1COCC[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-yl)ethanone typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated pyrrole derivatives.

Scientific Research Applications

Scientific Research Applications

Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]- has several notable applications in scientific research:

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex heterocyclic compounds. Its unique structure allows for various reactions that can lead to the development of novel materials and pharmaceuticals.

Research has indicated potential bioactive properties of this compound:

  • Antimicrobial Properties : Studies are being conducted to evaluate its effectiveness against various pathogens.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell growth through specific molecular interactions.

Medicinal Chemistry

Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]- is explored for its role in drug development:

  • Therapeutic Agents : Its structural characteristics make it a candidate for designing new therapeutic agents targeting specific diseases.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials:

  • Polymers and Coatings : It can be incorporated into formulations for advanced coatings and polymeric materials due to its chemical stability and reactivity.

Molecular Targets

The compound may interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to alterations in signaling pathways related to cell growth and apoptosis.

Pathways Involved

Research indicates that it may affect metabolic processes, contributing to its observed biological effects, including anticancer activity.

Mechanism of Action

The mechanism of action of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways:

Biological Activity

Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]- is a synthetic compound that has garnered interest for its potential biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]- indicates its classification as a pyrrole derivative. Pyrrole compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The trimethylsilyl group enhances the lipophilicity of the compound, potentially influencing its bioavailability and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrrole derivatives. For instance, a series of synthesized pyrrole derivatives exhibited significant antibacterial activity against strains such as E. coli and S. aureus. Notably, compound 3d demonstrated equipotent activity compared to Ciprofloxacin at a concentration of 100 μg/mL . The specific activity of Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]- in this context remains to be fully elucidated, but it is reasonable to hypothesize that it may exhibit similar properties due to its structural similarities with other active pyrrole derivatives.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Ethanone derivatives. Compounds with similar structures have shown varying degrees of activity based on substituent modifications. For example, the introduction of different functional groups can dramatically alter lipophilicity and binding affinity to biological targets. In studies focusing on pyrrole derivatives, variations in substituents have been linked to changes in antimicrobial and anticancer activities .

Case Studies and Research Findings

Several case studies have investigated the biological activities of related pyrrole compounds:

  • Antimicrobial Efficacy : A series of pyrrole derivatives were synthesized and screened for antibacterial and antifungal activities. The results indicated that certain compounds displayed significant inhibition zones against pathogenic bacteria .
  • Cytotoxicity Profiles : Research on quinoxaline derivatives revealed promising anticancer properties, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Studies have suggested that some pyrrole derivatives may exert their effects through mechanisms such as topoisomerase inhibition and DNA intercalation, which are critical pathways in cancer cell proliferation .

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